3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing nitrogen and oxygen. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the pyrrolidine moiety contributes to its pharmacological profile, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods in laboratory settings. It is not commonly found in nature but can be derived from precursor compounds that are readily available in chemical supply catalogs. Research articles and patents often describe its synthesis and applications, indicating its relevance in drug discovery and development.
3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride is classified as:
The synthesis of 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of reactions and confirm the structure of intermediates.
The molecular formula for 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride is . The structure features a five-membered oxadiazole ring with a methyl group at position three and a pyrrolidine ring at position five.
3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride can participate in various chemical reactions:
Understanding these reactions is crucial for modifying the compound to enhance its pharmacological properties or reduce toxicity. Reaction conditions must be optimized for each transformation to achieve desired outcomes effectively.
The mechanism of action of 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets:
Experimental studies have shown that derivatives of oxadiazoles exhibit cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can significantly affect their biological activity.
Relevant data indicates that proper storage conditions (cool, dry place) are necessary to maintain integrity over time.
3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride has several potential applications:
The 1,2,4-oxadiazole heterocycle—a five-membered ring containing one oxygen and two nitrogen atoms—was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored for nearly 80 years. Its medicinal potential surged in the 1960s with the introduction of Oxolamine, the first commercial drug containing this scaffold, used as a cough suppressant [4] [9]. Unlike other oxadiazole isomers, 1,2,4-oxadiazoles exhibit exceptional metabolic stability (even in concentrated sulfuric acid) and serve as bioisosteres for ester and amide groups, mitigating hydrolysis risks while mimicking spatial geometry [1] [5] [9]. This stability arises from their electron-deficient ring system, which resists enzymatic degradation.
By the 2000s, over 59% of FDA-approved small-molecule drugs incorporated nitrogen heterocycles, with 1,2,4-oxadiazoles gaining prominence due to their diverse pharmacological profiles [5]. Notable drugs include:
Table 1: Clinically Approved 1,2,4-Oxadiazole-Containing Drugs
Drug Name | Therapeutic Use | Key Target/Pathway |
---|---|---|
Oxolamine | Cough suppressant | Airway sensory nerves |
Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough |
Pleconaril | Antiviral | Picornavirus capsid |
Fasiplon | Anxiolytic | GABA_A receptor |
Natural products like phidianidines A/B (cytotoxic marine alkaloids) and quisqualic acid (glutamate receptor agonist) further underscore the scaffold’s biological relevance [4] [9].
Pyrrolidine—a saturated five-membered nitrogen heterocycle—confers distinct conformational and electronic advantages when appended to 1,2,4-oxadiazoles. Its key pharmacological features include:
In 1,2,4-oxadiazole hybrids, pyrrolidine mitigates the scaffold’s inherent lipophilicity (LogP = -0.44 for 3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride), balancing blood-brain barrier permeability and aqueous solubility [6] [8]. This synergy is evident in CNS-active compounds targeting σ receptors and dopamine transporters, inspired by natural phidianidines [4] [5].
3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride (CAS: 1361113-45-2; MW: 189.64 g/mol) emerged as a structurally optimized hybrid leveraging dual pharmacophoric elements:
Table 2: Physicochemical Properties of 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₁₁N₃O·HCl | Confirms hydrochloride salt form |
Molecular Weight | 189.64 g/mol | Ideal for CNS penetration (<500 Da) |
LogP | -0.44 | Balanced lipophilicity |
Rotatable Bonds | 1 | Low conformational flexibility |
Stereochemistry | Racemic or chiral (S) | Enables enantioselective studies |
SMILES | CC1=NOC(C2NCCC2)=N1.Cl | Encodes structural features |
Synthetic accessibility fueled its adoption: Commercial suppliers (e.g., Sigma-Aldrich, Hit2Lead) offer racemic and (S)-enantiomeric forms (CAS: 1609388-45-5) at research-scale quantities (100 mg–10 g) [6] [8]. The compound’s crystallinity (solid form) and air stability facilitate handling, though it carries irritant warnings (H315-H319) [2] [10].
Mechanistically, it serves as a precursor for anticancer agents like 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline derivatives, which show IC₅₀ values near 92 μM against 11 cancer lines [4]. Its pyrrolidine nitrogen also enables salt formation or amide coupling, supporting rapid analog synthesis [6] [8].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0